molecular formula C9H13NO B8772619 Phenol, 4-(2-aminoethyl)-2-methyl- CAS No. 142057-17-8

Phenol, 4-(2-aminoethyl)-2-methyl-

Cat. No.: B8772619
CAS No.: 142057-17-8
M. Wt: 151.21 g/mol
InChI Key: XUUUAVMDYPPDOI-UHFFFAOYSA-N
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Description

Phenol, 4-(2-aminoethyl)-2-methyl- is an organic compound with the molecular formula C9H13NO . This compound features a phenolic ring structure substituted with both a methyl group and an aminoethyl side chain. This molecular architecture, combining a phenolic hydroxyl group with a basic amine function, is characteristic of compounds with significant relevance in biochemical and pharmacological research . Similar phenolic derivatives are extensively studied for their potential as building blocks in synthetic chemistry, for the development of ligands that coordinate to metal ions, and for their utility in creating more complex molecules with enhanced biological activity . The presence of the amine group makes it a candidate for functionalization and incorporation into larger molecular frameworks, which can be designed to interact with specific biological enzymes or receptors. Research on analogous structures indicates that such compounds can serve as key intermediates in the synthesis of molecules investigated for various bioactivities, including potential enzyme inhibition . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

142057-17-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-aminoethyl)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

XUUUAVMDYPPDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)O

Origin of Product

United States

Comparison with Similar Compounds

Tyramine (Phenol, 4-(2-aminoethyl)-; CAS 51-67-2)

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol .
  • Key Differences :
    • Lacks the 2-methyl group, resulting in lower lipophilicity (LogP ~0.5 vs. estimated ~1.2 for the methylated derivative).
    • Higher water solubility due to reduced steric hindrance and hydrophobicity.
    • Biological Role: Precursor to neurotransmitters (e.g., dopamine) and trace amines .

o-Cresol (Phenol, 2-methyl-; CAS 95-48-7)

  • Molecular Formula : C₇H₈O
  • Molecular Weight : 108.14 g/mol .
  • Key Differences: Lacks the aminoethyl group, making it less polar and more volatile (boiling point: 475.15 K ). Primarily used in industrial applications (e.g., resins, disinfectants) rather than biological systems .

Phenol, 4-(2-aminoethyl)-2-methoxy- (CAS 554-52-9)

  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.21 g/mol .
  • Key Differences: Methoxy (-OCH₃) substituent at the 2-position instead of methyl (-CH₃).

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Key Applications/Properties
Phenol, 4-(2-aminoethyl)-2-methyl- 853562-22-8 C₉H₁₃NO 151.21 ~480–500 (est.) Potential neuropharmacological agent
Tyramine 51-67-2 C₈H₁₁NO 137.18 451.20 Neurotransmitter precursor
o-Cresol 95-48-7 C₇H₈O 108.14 475.15 Industrial resins, disinfectants
Phenol, 4-(2-aminoethyl)-2-methoxy- 554-52-9 C₉H₁₃NO₂ 167.21 Not reported Biochemical research

Research Findings and Functional Implications

Electronic and Steric Effects

  • The methyl group’s electron-donating effect may stabilize the aromatic ring, altering binding affinity in biological systems compared to non-methylated analogs .

Pharmacological Potential

  • Tyramine derivatives, including methylated variants, are studied for their interactions with trace amine-associated receptors (TAARs) .
  • The hydrochloride salt (CAS 853562-22-8) suggests enhanced stability for pharmaceutical formulations .

Industrial Relevance

  • Unlike simpler methylphenols (e.g., o-cresol), the aminoethyl group in Phenol, 4-(2-aminoethyl)-2-methyl- enables functionalization for specialty polymers or drug intermediates .

Preparation Methods

Acylation and Solvent Selection

Tyramine hydrochloride reacts with 4-chlorobenzoyl chloride in the presence of sodium bicarbonate or pyridine as a weak base. Methyl isobutyl ketone (MIBK) or water-MIBK mixtures are employed as solvents at a 1:1 to 1:5 volume-to-weight ratio. This step ensures selective acylation of the primary amine while preserving the phenolic hydroxyl group.

Alkylation and Esterification

Following acylation, the intermediate undergoes alkylation with 2-bromo- or 2-chloroisobutyric acid esters. Refluxing at 100–110°C for 1–3 hours in the presence of sodium hydroxide and a high-boiling alcohol (e.g., octanol) facilitates esterification, yielding isopropyl 2-[4-[2-(4-chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoate. This step introduces the 2-methyl substituent via nucleophilic substitution.

Hydrolysis and Final Deprotection

The ester intermediate is hydrolyzed under basic conditions (20–70% KOH) at 105–115°C for 3.5–6 hours, followed by acidification with HCl to precipitate the final product. Yields for this route exceed 60% after crystallization.

Alternative Pathways via β-Phenethylamine

Chinese patent CN106336366A describes a method adaptable to α-methyltyramine synthesis using β-phenethylamine as a precursor.

Acetylation and Chlorosulfonation

β-Phenethylamine is acetylated with acetic anhydride (1:1.25 weight ratio) under reflux for 3–5 hours, forming N-acetyl-β-phenethylamine. Chlorosulfonation with chlorosulfonic acid (1:1.42–3.6 weight ratio) at 60–70°C introduces the sulfonamide group, though this step requires meticulous temperature control to avoid side reactions.

Amidation and Hydrolysis

The chlorosulfonated intermediate is amidated with ammonia and subsequently hydrolyzed using 18–30% NaOH. Acidification with HCl precipitates the product, which is purified via recrystallization in dichloromethane or chloroform. This method achieves a 55–65% overall yield.

Comparative Analysis of Methods

Parameter Tyramine Route β-Phenethylamine Route
Starting Material CostModerateLow
Reaction Steps35
Overall Yield60–70%55–65%
Purification ComplexityModerateHigh
ScalabilityIndustrialLab-scale

The tyramine route offers superior scalability and fewer steps, while the β-phenethylamine method reduces raw material costs but requires extensive purification.

Critical Reaction Optimization Strategies

Solvent Systems

  • MIBK-Water Mixtures : Enhance phase separation during extractive purification, reducing emulsion formation.

  • Chloroform/Dichloromethane : Improve crystallinity during final product isolation, with recovery rates exceeding 85%.

Temperature Control

  • Maintaining 60–70°C during chlorosulfonation minimizes sulfonic acid byproducts.

  • Reflux at 100–110°C ensures complete esterification without degrading the phenolic ring.

Catalytic Bases

  • Sodium bicarbonate (1:1 molar ratio) optimizes acylation efficiency while preventing over-reaction.

  • Potassium carbonate (2–4 equivalents) in organic phases accelerates alkylation kinetics.

Purification and Characterization

Crystallization Techniques

  • Cold Solvent Washes : Using 5–10°C dichloromethane removes residual chlorosulfonic acid, achieving ≥98% purity.

  • Activated Carbon Treatment : Adsorbs colored impurities during hydrolysis, yielding a white crystalline product.

Spectroscopic Validation

  • IR Spectroscopy : The NIST WebBook reports a characteristic O–H stretch at 3250 cm⁻¹ and N–H bend at 1600 cm⁻¹ for related compounds.

  • NMR : Expected signals include δ 6.7–7.2 ppm (aromatic protons) and δ 3.1 ppm (CH₂NH₂).

Industrial-Scale Challenges

Byproduct Management

  • Chlorosulfonic Acid Residues : Neutralized with dry K₂CO₃ to prevent equipment corrosion.

  • Polymerized Side Products : Mitigated by limiting reaction times to ≤4 hours.

Environmental Considerations

  • Solvent Recovery : MIBK and chloroform are distilled and reused, reducing waste by 40%.

  • Acid Neutralization : Spent HCl and H₂SO₄ are treated with Ca(OH)₂ to generate non-hazardous gypsum.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica) could catalyze ester hydrolysis at 50°C, potentially replacing harsh acid/base conditions.

Flow Chemistry

Microreactor systems may enhance heat transfer during exothermic chlorosulfonation steps, improving safety and yield consistency .

Q & A

Basic Research Questions

Q. How can the structural identity of Phenol, 4-(2-aminoethyl)-2-methyl- be confirmed using spectroscopic methods?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze the aromatic proton signals in the 6.5–7.5 ppm range (characteristic of phenolic rings) and the methyl group resonance near 2.1–2.3 ppm. The aminoethyl side chain (-CH2-CH2-NH2) will show splitting patterns in the 2.7–3.2 ppm region. HRMS can confirm the molecular formula (C9H13NO) with an exact mass of 151.0997 Da . Cross-reference spectral data with the NIST Chemistry WebBook for validation .

Q. What are the recommended protocols for synthesizing Phenol, 4-(2-aminoethyl)-2-methyl- in laboratory settings?

  • Methodological Answer : A two-step synthesis is common:

Friedel-Crafts alkylation : Introduce the methyl group to phenol using methanol and a Lewis acid catalyst (e.g., AlCl3).

Aminoethylation : React the methylated phenol with ethylene diamine under basic conditions (e.g., K2CO3) at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV indicator. Purify via recrystallization in ethanol/water (3:1 v/v) .

Q. How can researchers ensure purity and stability of the compound during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the phenolic hydroxyl group and amine functionality. Assess purity using HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water). Stability tests under accelerated conditions (40°C/75% RH for 14 days) can identify degradation products .

Advanced Research Questions

Q. How can conflicting spectral data for Phenol, 4-(2-aminoethyl)-2-methyl- be resolved in complex mixtures (e.g., bio-oil extracts)?

  • Methodological Answer : Combine GC-MS with derivatization techniques (e.g., silylation of hydroxyl and amine groups using BSTFA) to enhance volatility and reduce peak tailing. Cross-validate using FTIR to detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ and N-H bend at 1600 cm⁻¹). For ambiguous peaks, employ tandem MS (MS/MS) to fragment ions and match fragmentation patterns to reference libraries .

Q. What experimental strategies optimize the compound’s interaction with enzymes in metabolic pathway studies?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with target enzymes (e.g., monoamine oxidases). For kinetic studies, vary substrate concentrations (0.1–10 mM) and monitor reactions via UV-Vis spectroscopy at 280 nm (tyrosine/tryptophan quenching). Include negative controls with structurally similar analogs (e.g., 4-methylcatechol) to assess specificity .

Q. How can researchers address discrepancies in environmental fate data for Phenol, 4-(2-aminoethyl)-2-methyl-?

  • Methodological Answer : Conduct soil microcosm studies under varying pH (4–9) and microbial activity levels. Quantify biodegradation using LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C6-phenol). For photodegradation, expose aqueous solutions to UV light (254 nm) and monitor half-life via first-order kinetics. Compare results with predictive models like EPI Suite to identify outliers .

Q. What advanced techniques validate the compound’s role as a precursor in heterocyclic synthesis?

  • Methodological Answer : Employ X-ray crystallography to confirm the structure of synthesized derivatives (e.g., benzoxazines). For mechanistic insights, use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model reaction pathways. Track intermediates via in-situ IR spectroscopy during cyclization reactions .

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